

Atuzaginstat and the Gingipain Hypothesis of Alzheimer's Disease: A Technical Guide

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Compound of Interest

Compound Name: Atuzaginstat

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Introduction

The gingipain hypothesis of Alzheimer's disease (AD) posits a novel causative pathway for neurodegeneration, moving beyond the traditional amyloid cascade and tauopathy models. This hypothesis centers on the keystone pathogen in chronic periodontitis, *Porphyromonas gingivalis*, and its secreted toxic proteases, known as gingipains.[1][2][3] Evidence suggests that *P. gingivalis* can translocate from the oral cavity to the brain, where its gingipains may initiate and propagate the hallmark pathologies of AD.[4][5][6] **Atuzaginstat** (formerly COR388) is a first-in-class, orally administered, brain-penetrant small-molecule inhibitor of lysine-gingipains, developed to directly test this hypothesis and offer a new therapeutic paradigm for Alzheimer's disease.[7][8]

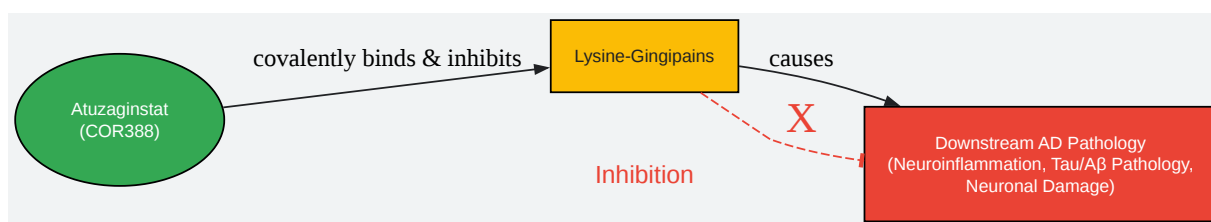
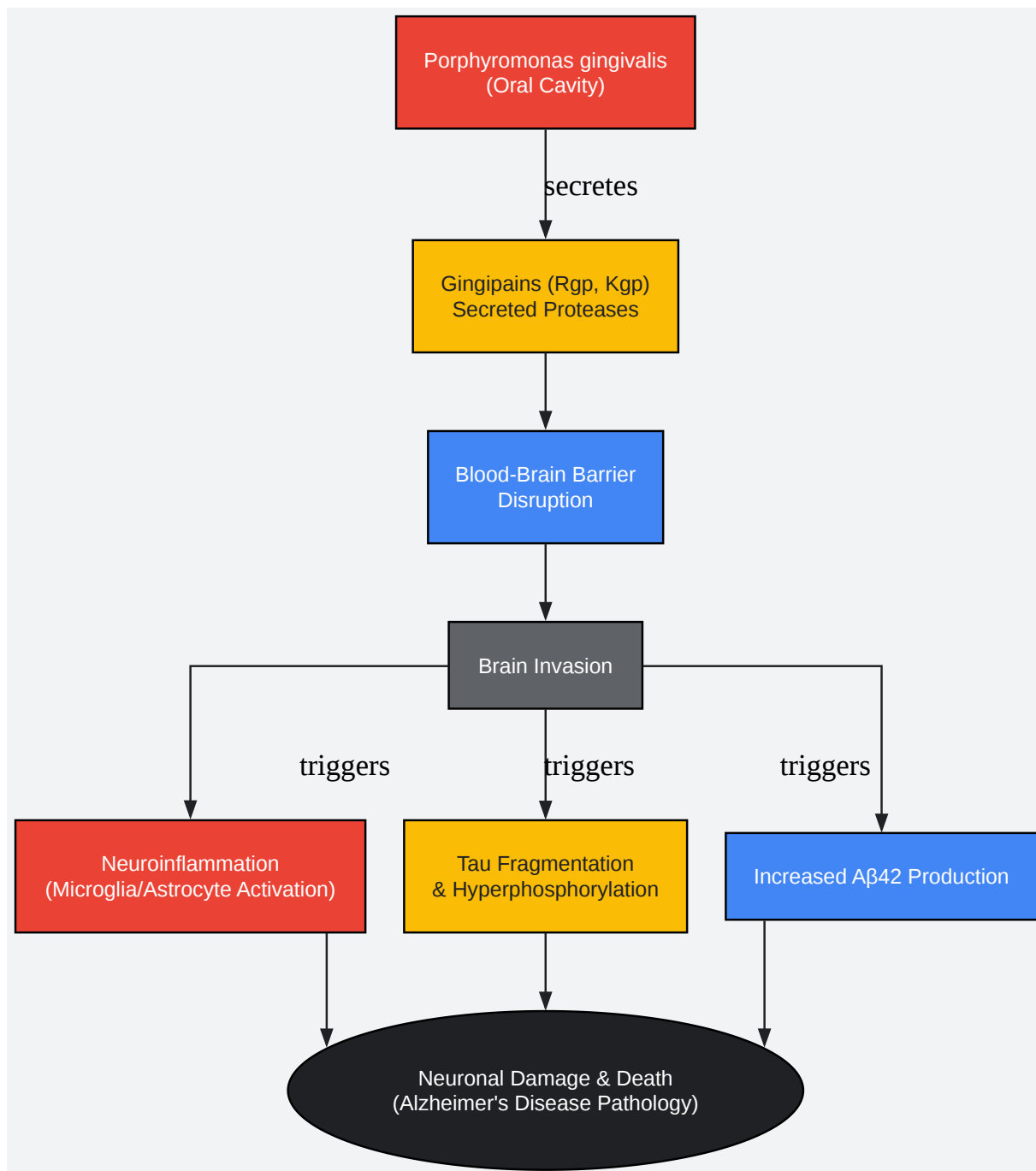
This technical guide provides an in-depth review of the gingipain hypothesis, the mechanism of action of **atuzaginstat**, and a summary of the preclinical and clinical data that have shaped our understanding of this innovative approach to treating Alzheimer's disease.

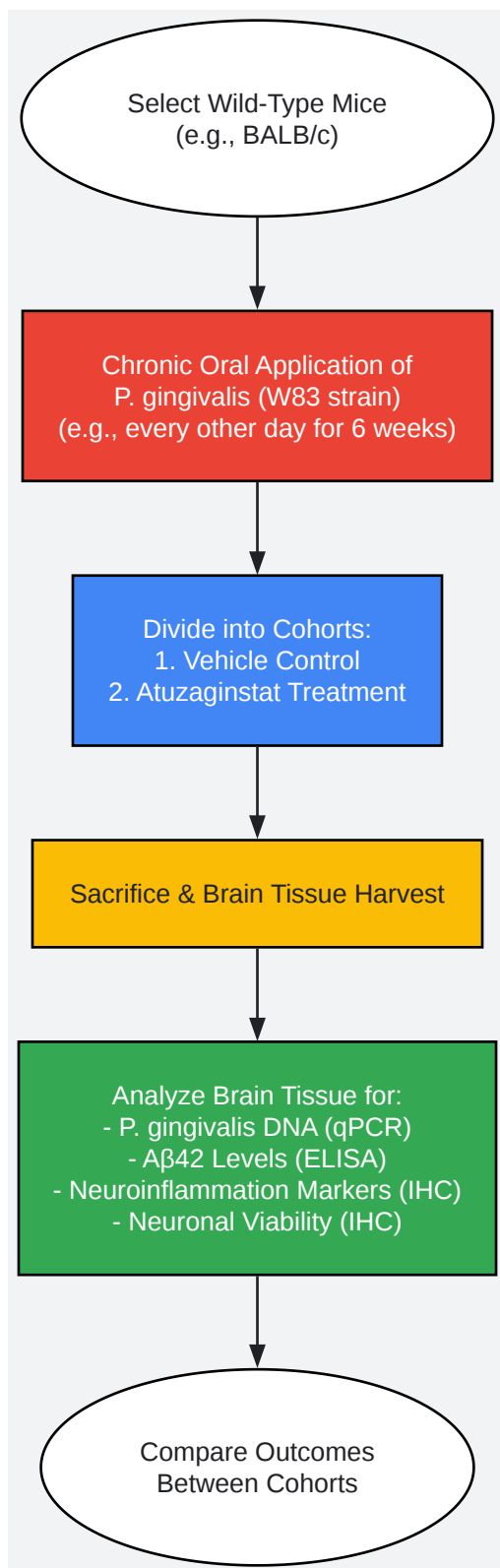
The Gingipain Hypothesis of Alzheimer's Disease

The foundation of this hypothesis is the detection of *P. gingivalis* and its gingipains in the brains of individuals with Alzheimer's disease.[1][6] Post-mortem analysis of AD brain tissue has revealed the presence of *P. gingivalis* DNA and gingipains in regions critical for memory, such as the hippocampus.[6][9] Crucially, the levels of gingipains have been found to correlate with tau and ubiquitin pathology, suggesting a direct role in the neurodegenerative process.[4][7][10]

Gingipains are cysteine proteases, primarily categorized as arginine-gingipains (Rgp) and lysine-gingipains (Kgp), which are essential for the virulence of *P. gingivalis*.^[11] They are believed to contribute to AD pathology through several mechanisms:

- **Neuroinflammation:** Gingipains can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as TNF- α and IL-1 β , fostering a chronic neuroinflammatory state.^{[2][12][13]}
- **Tau Pathology:** Gingipains have been shown to directly cleave tau protein, potentially leading to the generation of neurotoxic fragments and contributing to the formation of neurofibrillary tangles (NFTs).^{[1][6]}
- **Amyloid- β (A β) Production:** Oral infection of mice with *P. gingivalis* leads to increased production of A β 1-42, a primary component of amyloid plaques.^{[1][4][5]} This suggests gingipains can influence amyloid precursor protein (APP) processing.
- **Blood-Brain Barrier (BBB) Disruption:** Virulence factors from *P. gingivalis*, including gingipains delivered via outer membrane vesicles (OMVs), can increase the permeability of the BBB, facilitating the entry of the bacteria and other harmful molecules into the brain.^{[5][10]}
- **Neuronal Damage:** By degrading essential cellular proteins, gingipains can directly induce neuronal damage and death.^{[6][7]}





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